2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate
2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate
Brand Name:
Vulcanchem
CAS No.:
13171-22-7
VCID:
VC20832802
InChI:
InChI=1S/C8H15ClNO5P/c1-7(9)6-8(11)10-4-5-15-16(12,13-2)14-3/h6H,4-5H2,1-3H3,(H,10,11)/b7-6+
SMILES:
CC(=CC(=O)NCCOP(=O)(OC)OC)Cl
Molecular Formula:
C₈H₁₅ClNO₅P
Molecular Weight:
271.63 g/mol
2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate
CAS No.: 13171-22-7
Cat. No.: VC20832802
Molecular Formula: C₈H₁₅ClNO₅P
Molecular Weight: 271.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13171-22-7 |
|---|---|
| Molecular Formula | C₈H₁₅ClNO₅P |
| Molecular Weight | 271.63 g/mol |
| IUPAC Name | 2-[[(E)-3-chlorobut-2-enoyl]amino]ethyl dimethyl phosphate |
| Standard InChI | InChI=1S/C8H15ClNO5P/c1-7(9)6-8(11)10-4-5-15-16(12,13-2)14-3/h6H,4-5H2,1-3H3,(H,10,11)/b7-6+ |
| Standard InChI Key | AGMRZPQLAUDHCO-VOTSOKGWSA-N |
| Isomeric SMILES | C/C(=C\C(=O)NCCOP(=O)(OC)OC)/Cl |
| SMILES | CC(=CC(=O)NCCOP(=O)(OC)OC)Cl |
| Canonical SMILES | CC(=CC(=O)NCCOP(=O)(OC)OC)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator